molecular formula C15H15ClN2O3 B2626011 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1155003-29-4

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide

Cat. No.: B2626011
CAS No.: 1155003-29-4
M. Wt: 306.75
InChI Key: XSGKMNJPLBJMDC-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 4-position, which is further linked to a 3,4-dimethoxyphenylmethyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dimethoxybenzylamine under basic conditions to yield the desired carboxamide product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position of the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-carboxamide: Differing in the position of the carboxamide group on the pyridine ring.

    2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-5-carboxamide: Differing in the position of the carboxamide group on the pyridine ring.

    2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-6-carboxamide: Differing in the position of the carboxamide group on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-12-4-3-10(7-13(12)21-2)9-18-15(19)11-5-6-17-14(16)8-11/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGKMNJPLBJMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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